

Application Note: Preventing Tissue Collapse in SEM Using Hexamethyldisilazane (HMDS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mmhds*

Cat. No.: *B1203316*

[Get Quote](#)

Introduction

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the ultrastructural details of biological specimens. However, the high vacuum conditions of SEM require that samples be completely dry. Simple air-drying of biological tissues, which are predominantly water, leads to significant structural artifacts, including shrinkage and collapse, due to the high surface tension of evaporating water and solvents like ethanol.^{[1][2][3]} While Critical Point Drying (CPD) has been the traditional gold standard for preserving delicate three-dimensional structures, it requires specialized, expensive equipment.^{[4][5]} Hexamethyldisilazane (HMDS) offers a simple, cost-effective, and rapid chemical drying method that serves as an excellent alternative to CPD for many biological samples.^{[1][4][5][6]} HMDS has a very low surface tension, which allows it to evaporate from the sample without exerting the damaging forces that cause tissue collapse.^{[1][2][7]}

Principle of HMDS Drying

The HMDS protocol involves a multi-step process beginning with fixation to preserve the tissue's structure, followed by dehydration to remove all water. The dehydrating agent (typically ethanol) is then gradually replaced by HMDS. Once the sample is fully infiltrated with HMDS, it is allowed to air-dry in a fume hood. The HMDS evaporates, leaving behind a dry, structurally intact specimen ready for mounting and sputter coating.^{[2][3][8]} This chemical drying method is particularly effective for animal tissues, biofilms, and microbial cells, often producing results comparable to those achieved with CPD.^{[6][9][10]}

Experimental Protocols

This section provides a detailed methodology for preparing biological tissues for SEM using the HMDS drying technique.

Materials and Reagents

- Fixatives: 2.5% Glutaraldehyde in a suitable buffer (e.g., 0.1M Phosphate Buffer or 0.1M HEPES Buffer). Karnovsky's fixative is also an option.[1][11]
- Secondary Fixative (Optional but Recommended for Tissues): 1-2% Osmium Tetroxide (OsO₄) in buffer.[3][11]
- Buffers: 0.1M Phosphate Buffer (PBS) or 0.1M HEPES, pH 7.0-7.4.[11]
- Dehydrating Agent: Graded ethanol series (e.g., 50%, 70%, 80%, 90%, 95%, 100%).[11][12]
- Drying Agent: Hexamethyldisilazane (HMDS), SEM grade.[11]
- Equipment: Fume hood, specimen vials (glass scintillation vials or microfuge tubes), micropipettes, gentle rotator/shaker, SEM stubs, adhesive tabs, and a sputter coater.

Safety Precautions: HMDS is toxic and flammable. All steps involving HMDS must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhaling vapors. HMDS-ethanol mixtures should not be stored in sealed containers as vapor pressure can build up, creating an explosion risk.[8]

Detailed Protocol for Tissue Samples

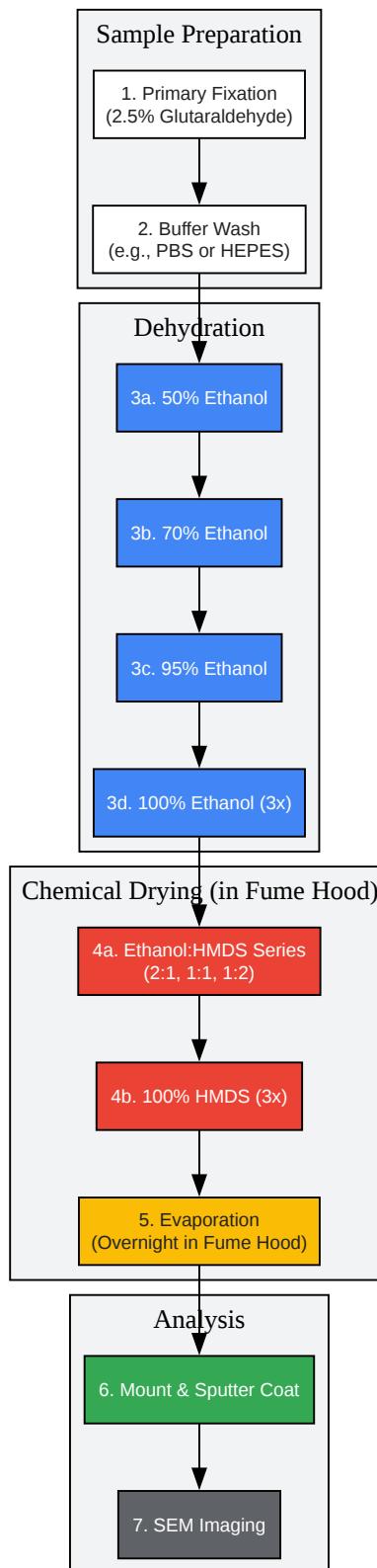
This protocol is suitable for small pieces of animal tissue (e.g., 1-2 mm³).

- Primary Fixation:
 - Immediately immerse the fresh tissue sample in a primary fixative solution (e.g., 2.5% glutaraldehyde in 0.1M HEPES buffer). The volume of fixative should be at least 10-20 times the volume of the sample.[11]

- Incubate for at least 2 hours at room temperature or overnight at 4°C.[[11](#)]
- Buffer Wash:
 - Remove the fixative solution and rinse the sample with fresh buffer (e.g., 0.1M HEPES).
 - Wash 3 times for 10-15 minutes each on a gentle rotator to remove excess fixative.[[11](#)]
- Secondary Fixation (Optional):
 - For enhanced contrast and lipid preservation, post-fix the tissue in 1-2% Osmium Tetroxide in buffer for 1-2 hours at room temperature.[[1](#)][[11](#)]
 - Note: Osmium tetroxide is highly toxic and must be handled with extreme care in a fume hood.
 - After osmication, rinse the sample 3 times with distilled water, 10 minutes each.[[1](#)]
- Dehydration:
 - Dehydrate the sample through a graded series of ethanol to gradually remove water. Perform each step for 10-15 minutes with gentle agitation.[[11](#)]
 - 50% Ethanol (2 changes)[[11](#)]
 - 70% Ethanol (2 changes)[[11](#)]
 - 95% Ethanol (2 changes)[[11](#)]
 - 100% Ethanol (3 changes) to ensure complete water removal.[[11](#)]
- HMDS Infiltration and Drying (Perform in a Fume Hood):
 - Remove the final 100% ethanol wash.
 - Infiltrate the sample with mixtures of 100% ethanol and HMDS as follows, for 15 minutes each step:[[11](#)]
 - 2:1 ratio of 100% Ethanol to HMDS

- 1:1 ratio of 100% Ethanol to HMDS
- 1:2 ratio of 100% Ethanol to HMDS
- Remove the mixture and perform three changes with 100% HMDS, 15 minutes each.[11]
- After the final HMDS change, decant the liquid and leave the vial cap loose or use a glass petri dish partially covered.[12]
- Allow the HMDS to completely evaporate in the fume hood overnight.[8][11]
- Mounting and Coating:
 - Once completely dry, carefully mount the sample onto an SEM stub using a double-sided carbon adhesive tab.
 - Sputter coat the sample with a conductive metal (e.g., 5-10 nm of Gold/Palladium) to prevent charging under the electron beam.[11] The sample is now ready for SEM imaging.

Data Presentation


The choice of drying method is critical for preserving sample morphology. While quantitative data on shrinkage can vary significantly by sample type, the following table provides a general comparison of common drying methods.

Drying Method	Principle	Typical Outcome for Animal Tissues	Complexity & Cost
Air Drying	Direct evaporation of the dehydration solvent (e.g., ethanol) from the sample at ambient pressure.	Severe shrinkage, collapse, and surface cracking due to high surface tension forces. [2]	Low complexity, very low cost.
HMDS Chemical Drying	The sample is infiltrated with low-surface-tension HMDS, which is then allowed to evaporate, avoiding collapse. [1]	Excellent preservation, comparable to CPD for many animal tissues, biofilms, and cells. [5] [9] Minimal shrinkage artifacts. [13]	Low complexity, low chemical cost, requires a fume hood. [5]
Critical Point Drying (CPD)	The dehydration solvent is replaced with liquid CO ₂ , which is then brought to its critical point of temperature and pressure, where it transitions to a gas without crossing a liquid-gas phase boundary, thus eliminating surface tension. [3]	Considered the gold standard for preserving delicate, complex 3D structures. [5] Can still induce some shrinkage. [14]	High complexity, requires expensive, specialized equipment. [4]

Note: For plant tissues with large vacuoles, CPD often yields better results as HMDS can still cause some shrinkage.[\[9\]](#)[\[10\]](#)

Workflow Visualization

The following diagram illustrates the complete experimental workflow for preparing biological tissue for SEM using the HMDS protocol.

[Click to download full resolution via product page](#)

Caption: Workflow for SEM sample preparation using the HMDS drying method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. emsdiasum.com [emsdiasum.com]
- 2. Replacing critical point drying with a low-cost chemical drying provides comparable surface image quality of glandular trichomes from leaves of Millingtonia hortensis L. f. in scanning electron micrograph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 4. An alternative SEM drying method using hexamethyldisilazane (HMDS) for microbial cell attachment studies on sub-bituminous coal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drying cells for SEM, AFM and TEM by hexamethyldisilazane: a study on hepatic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of hexamethyldisilazane and critical point drying treatments for SEM analysis of anaerobic biofilms and granular sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. View of How to Prepare Biological Samples and Live Tissues for Scanning Electron Microscopy (SEM) | Galen Medical Journal [journals.salviapub.com]
- 9. Comparison of hexamethyldisilazane (HMDS), Peldri II, and critical-point drying methods for scanning electron microscopy of biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.usu.edu [research.usu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. Scanning electron microscopy preparation of the cellular actin cortex: A quantitative comparison between critical point drying and hexamethyldisilazane drying | PLOS One [journals.plos.org]
- To cite this document: BenchChem. [Application Note: Preventing Tissue Collapse in SEM Using Hexamethyldisilazane (HMDS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1203316#hmds-protocol-for-preventing-tissue-collapse-in-sem]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com